5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole
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Overview
Description
5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound features a bromophenyl group, an ethylthio group, and a p-tolyl group attached to the imidazole ring, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the bromophenyl, ethylthio, and p-tolyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole
- 5-(4-fluorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole
- 5-(4-methylphenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole
Uniqueness
Compared to its analogs, 5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole exhibits unique reactivity due to the presence of the bromine atom. This makes it particularly useful in substitution reactions and as a precursor for further functionalization. Its distinct electronic and steric properties also contribute to its specific biological activities.
Properties
IUPAC Name |
5-(4-bromophenyl)-2-ethylsulfanyl-1-(4-methylphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2S/c1-3-22-18-20-12-17(14-6-8-15(19)9-7-14)21(18)16-10-4-13(2)5-11-16/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIMYISGGHJPJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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